molecular formula C4H7ClMg B3053770 Magnesium, 3-butenylchloro- CAS No. 56039-93-1

Magnesium, 3-butenylchloro-

Cat. No.: B3053770
CAS No.: 56039-93-1
M. Wt: 114.86 g/mol
InChI Key: QUCQSWROBYLIEG-UHFFFAOYSA-M
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Description

Magnesium, 3-butenylchloro- is an organometallic compound that features a magnesium atom bonded to a 3-butenyl group and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium, 3-butenylchloro- can be synthesized through the reaction of magnesium turnings with 3-butenyl chloride in an anhydrous ether solvent. The reaction typically requires the presence of a catalyst, such as iodine, to initiate the formation of the Grignard reagent. The reaction conditions include maintaining an inert atmosphere, usually under nitrogen or argon, to prevent the oxidation of the magnesium.

Industrial Production Methods

On an industrial scale, the production of magnesium, 3-butenylchloro- involves similar principles but is carried out in larger reactors with precise control over temperature and pressure. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the product. The process may also involve continuous monitoring and automation to optimize the reaction conditions and minimize the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

Magnesium, 3-butenylchloro- undergoes various types of chemical reactions, including:

    Nucleophilic Addition: The compound can act as a nucleophile in addition reactions with carbonyl compounds, forming alcohols.

    Oxidation: It can be oxidized to form corresponding alcohols or ketones.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

    Carbonyl Compounds: Reacting with aldehydes or ketones under anhydrous conditions to form alcohols.

    Oxidizing Agents: Using agents like hydrogen peroxide or oxygen to oxidize the compound.

    Nucleophiles: Substitution reactions with halides or alkoxides in the presence of a suitable solvent like tetrahydrofuran.

Major Products

    Alcohols: Formed through nucleophilic addition to carbonyl compounds.

    Ketones: Resulting from oxidation reactions.

    Substituted Derivatives: Produced through substitution reactions with various nucleophiles.

Scientific Research Applications

Magnesium, 3-butenylchloro- has several applications in scientific research:

    Organic Synthesis: Used as a Grignard reagent in the formation of carbon-carbon bonds, which is essential in the synthesis of complex organic molecules.

    Materials Science: Employed in the preparation of novel materials with unique properties, such as polymers and nanocomposites.

    Medicinal Chemistry: Investigated for its potential in the synthesis of pharmaceutical intermediates and active compounds.

    Catalysis: Utilized as a catalyst or catalyst precursor in various chemical reactions, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of magnesium, 3-butenylchloro- involves the formation of a reactive intermediate, the Grignard reagent. This intermediate can attack electrophilic centers in other molecules, leading to the formation of new chemical bonds. The molecular targets include carbonyl groups, halides, and other electrophilic sites. The pathways involved typically include nucleophilic addition and substitution mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Magnesium, methylchloro-: Another Grignard reagent with a methyl group instead of a 3-butenyl group.

    Magnesium, phenylchloro-: Contains a phenyl group, offering different reactivity and applications.

    Magnesium, ethylchloro-: Features an ethyl group, commonly used in organic synthesis.

Uniqueness

Magnesium, 3-butenylchloro- is unique due to the presence of the 3-butenyl group, which provides additional reactivity and versatility in chemical reactions. The double bond in the 3-butenyl group allows for further functionalization and the formation of more complex structures compared to simpler alkyl groups.

Properties

IUPAC Name

magnesium;but-1-ene;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7.ClH.Mg/c1-3-4-2;;/h3H,1-2,4H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCQSWROBYLIEG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CC=C.[Mg+2].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60464624
Record name Magnesium, 3-butenylchloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56039-93-1
Record name Magnesium, 3-butenylchloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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